molecular formula C17H18N4O B2899544 N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine CAS No. 2379978-87-5

N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine

Cat. No. B2899544
CAS RN: 2379978-87-5
M. Wt: 294.358
InChI Key: FLWHPTBDEYLJGS-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPA is a pyrido[2,3-d]pyrimidine derivative, which has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine is not fully understood. However, it has been found to target specific enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the JAK/STAT pathway, which is involved in immune response and inflammation.
Biochemical and Physiological Effects
N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine has been found to have various biochemical and physiological effects, including inhibition of cancer cell growth, neuroprotective effects, and improvement of cognitive function. N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine has also been shown to have anti-inflammatory effects and to modulate immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine in lab experiments is its potential applications in various research fields. N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine is also relatively easy to synthesize and has been used as a lead compound for the development of new drugs. However, one of the limitations of using N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to develop more potent and selective derivatives of N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine for use in drug discovery. Additionally, further studies are needed to explore the potential applications of N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine in other research fields, such as cardiovascular disease and infectious diseases.
Conclusion
In conclusion, N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine, or N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine, is a chemical compound that has potential applications in various research fields. N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine can be synthesized using various methods and has been found to have inhibitory effects on cancer cell growth, neuroprotective effects, and anti-inflammatory effects. Although N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine has limitations in terms of solubility, it has been used as a lead compound for the development of new drugs. Future research on N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine should focus on identifying specific targets for its activity and developing more potent and selective derivatives for use in drug discovery.

Synthesis Methods

N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig amination reaction, and Stille coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 2-bromo-4-methoxypyridine with 2-methylphenylboronic acid in the presence of a palladium catalyst to form 2-methoxy-2-(2-methylphenyl)pyridine. The pyridine is then reacted with 4-amino-6-chloropyrido[2,3-d]pyrimidine in the presence of a base to form N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine.

Scientific Research Applications

N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine has been found to have potential applications in various research fields, including cancer research, neurobiology, and drug discovery. In cancer research, N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In neurobiology, N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models. In drug discovery, N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine has been used as a lead compound for the development of new drugs.

properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-12-6-3-4-7-13(12)15(22-2)10-19-17-14-8-5-9-18-16(14)20-11-21-17/h3-9,11,15H,10H2,1-2H3,(H,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWHPTBDEYLJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC2=NC=NC3=C2C=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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